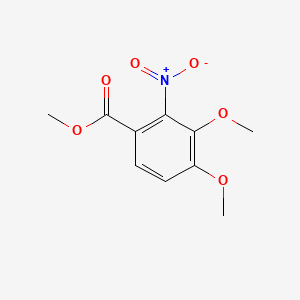
Disodium N-((p-tolyl)sulphonyl)-L-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium N-((p-tolyl)sulphonyl)-L-glutamate is an organosulfur compound that features a sulfonamide group attached to a glutamate backbone. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry. The presence of the sulfonamide group imparts unique chemical properties, making it a valuable reagent in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N-((p-tolyl)sulphonyl)-L-glutamate typically involves the reaction of p-toluenesulfonyl chloride with L-glutamic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently neutralized to form the disodium salt. The reaction conditions often require controlled temperatures and pH to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The final product is typically purified through crystallization or recrystallization techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium N-((p-tolyl)sulphonyl)-L-glutamate undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH .
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonamides. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
Disodium N-((p-tolyl)sulphonyl)-L-glutamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of Disodium N-((p-tolyl)sulphonyl)-L-glutamate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Disodium N-((p-tolyl)sulphonyl)-L-glutamate include:
p-Toluenesulfonamide: A simpler sulfonamide derivative with similar chemical properties.
Sodium p-toluenesulfinate: A related compound used in sulfonylation reactions.
Disodium N-((p-tolyl)sulphonyl)-L-aspartate: Another sulfonamide derivative with a different amino acid backbone
Uniqueness
This compound is unique due to its specific combination of the sulfonamide group with the L-glutamate backbone. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further highlight its uniqueness .
Propriétés
Numéro CAS |
66104-42-5 |
|---|---|
Formule moléculaire |
C12H13NNa2O6S |
Poids moléculaire |
345.28 g/mol |
Nom IUPAC |
disodium;(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioate |
InChI |
InChI=1S/C12H15NO6S.2Na/c1-8-2-4-9(5-3-8)20(18,19)13-10(12(16)17)6-7-11(14)15;;/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17);;/q;2*+1/p-2/t10-;;/m0../s1 |
Clé InChI |
HEBHJTRJCWUUQW-XRIOVQLTSA-L |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)
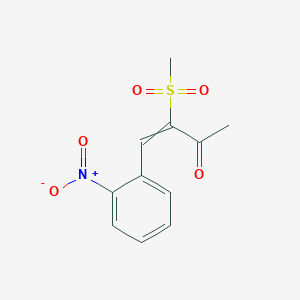
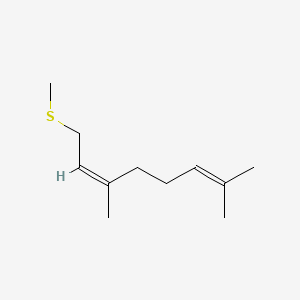
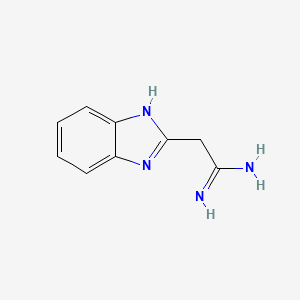



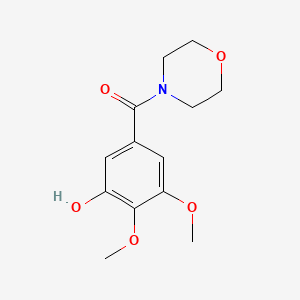
![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
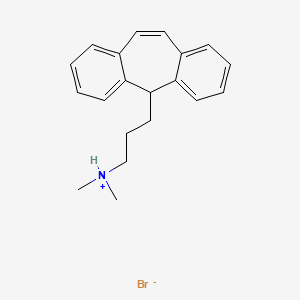
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
![9-Ethyl-3-[5-(naphthalen-1-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14477981.png)
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
